Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate
Description
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[34]octan-7-yl]carbamate is a chemical compound with the molecular formula C12H19NO4 It is known for its unique spirocyclic structure, which includes a spiro[34]octane ring system
Properties
IUPAC Name |
tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-7-16-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGAABYOODWJCP-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(C1O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the carbamate on the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can provide steric hindrance, affecting the binding affinity and specificity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate
- This compound analogs
- Spirocyclic carbamates
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable tool in scientific research.
Biological Activity
Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate is a compound characterized by its unique spirocyclic structure, which includes a spirooctane ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C12H19NO4
- Molecular Weight : 229.29 g/mol
- IUPAC Name : this compound
- CAS Number : 2445750-84-3
Synthesis
The synthesis typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under basic conditions, using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity with enzymes and receptors. This interaction may modulate enzyme activity and influence various biological pathways .
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Its unique structure may allow it to act as a biochemical probe in cancer research, potentially inhibiting tumor growth through specific molecular interactions .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can protect neuronal cells from damage caused by amyloid-beta aggregation, a hallmark of Alzheimer's disease .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound in an Alzheimer's disease model. The compound demonstrated a moderate protective effect in astrocytes against amyloid-beta-induced toxicity by reducing levels of TNF-alpha and free radicals .
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit β-secretase activity and acetylcholinesterase, both of which are critical in the pathogenesis of Alzheimer's disease . The inhibition rates were notable, with IC50 values indicating effective concentrations for therapeutic action.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic Carbamate | Anti-inflammatory, Anticancer |
| M4 Compound | Carbamate Derivative | β-secretase Inhibitor, Neuroprotective |
The unique spirocyclic structure of this compound enhances its stability and specificity in binding to molecular targets compared to other carbamates, making it a valuable candidate for further research .
Q & A
Q. How should discrepancies in biological activity data between academic and industrial studies be resolved?
- Answer :
- Standardized Protocols : Use CLSI guidelines for assay reproducibility (e.g., cell line authentication, fixed incubation times) .
- Inter-lab Validation : Collaborative studies with shared compound batches (e.g., Enamine Ltd. catalog standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
